

Unveiling 2-Iodoethanol: A Technical Guide to its Discovery and First Synthesis

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Compound of Interest

Compound Name: **2-Iodoethanol**

Cat. No.: **B1213209**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and seminal synthesis of **2-iodoethanol** (also known as ethylene iodohydrin). We delve into the historical context of its first preparation, detail the experimental protocols of its earliest synthesis, and present its key physicochemical properties in a clear, comparative format. This document is designed to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering a foundational understanding of this important bifunctional molecule.

Discovery and Historical Context

The discovery of **2-iodoethanol** is intrinsically linked to the pioneering work of French chemist Charles-Adolphe Wurtz in the mid-19th century. Wurtz's extensive investigations into ethylene compounds laid the groundwork for the understanding and synthesis of a wide array of derivatives, including the halohydrins. His 1859 publication, "Mémoire sur l'oxyde d'éthylène" (Memoir on Ethylene Oxide), published in the *Annales de Chimie et de Physique*, is a landmark in this field. While this work is most famous for describing the first synthesis of ethylene oxide from 2-chloroethanol, it also details the reactivity of ethylene oxide with various reagents, including acids.

It was within this context of exploring the reactions of his newly discovered ethylene oxide that Wurtz and his contemporaries would have first encountered **2-iodoethanol**. The reaction of

ethylene oxide with hydroiodic acid provided a direct route to this new compound, establishing it as the iodine-containing analogue of the already known 2-chloroethanol and 2-bromoethanol.

First Synthesis of 2-Iodoethanol

The inaugural synthesis of **2-iodoethanol** can be attributed to the early explorations of ethylene oxide's reactivity. The primary method for its initial preparation was the ring-opening of ethylene oxide with hydroiodic acid.

Experimental Protocol: Synthesis from Ethylene Oxide

The following protocol is a representation of the likely method used in the mid-19th century, based on the chemical principles established by Wurtz and his contemporaries.

Objective: To synthesize **2-iodoethanol** by the acid-catalyzed ring-opening of ethylene oxide.

Materials:

- Ethylene oxide (gas or a solution in a suitable solvent)
- Concentrated hydroiodic acid (HI)
- Water
- Apparatus for gas handling and distillation

Procedure:

- A solution of concentrated hydroiodic acid in water was prepared and cooled in an ice bath.
- Ethylene oxide gas was then carefully bubbled through the cold hydroiodic acid solution with constant stirring. The reaction is exothermic and maintaining a low temperature was crucial to prevent the formation of byproducts.
- The reaction mixture was allowed to stir until the absorption of ethylene oxide ceased.
- The resulting solution, containing **2-iodoethanol**, was then subjected to distillation under reduced pressure to isolate the product from unreacted starting materials and water.

It is important to note that early preparations would have faced challenges in controlling the reaction conditions and purifying the final product, likely resulting in lower yields and purity compared to modern methods.

Alternative Early Synthetic Route

Another early and conceptually important method for the preparation of **2-iodoethanol** involves the halide exchange reaction from 2-chloroethanol, a compound also readily available in Wurtz's time.

Experimental Protocol: Synthesis from 2-Chloroethanol

Objective: To synthesize **2-iodoethanol** via a Finkelstein-type reaction.

Materials:

- 2-Chloroethanol
- Sodium iodide (NaI)
- Acetone (as a solvent)
- Apparatus for reflux and distillation

Procedure:

- A mixture of sodium iodide and acetone was heated to reflux in a flask equipped with a condenser.
- 2-Chloroethanol was then added dropwise to the refluxing mixture.
- The reaction mixture was maintained at reflux for several hours to ensure the complete conversion of the starting material. The progress of the reaction could be monitored by the precipitation of sodium chloride, which is insoluble in acetone.
- After cooling, the precipitated sodium chloride was removed by filtration.
- The acetone was removed from the filtrate by distillation.

- The remaining crude **2-iodoethanol** was then purified by distillation under reduced pressure.

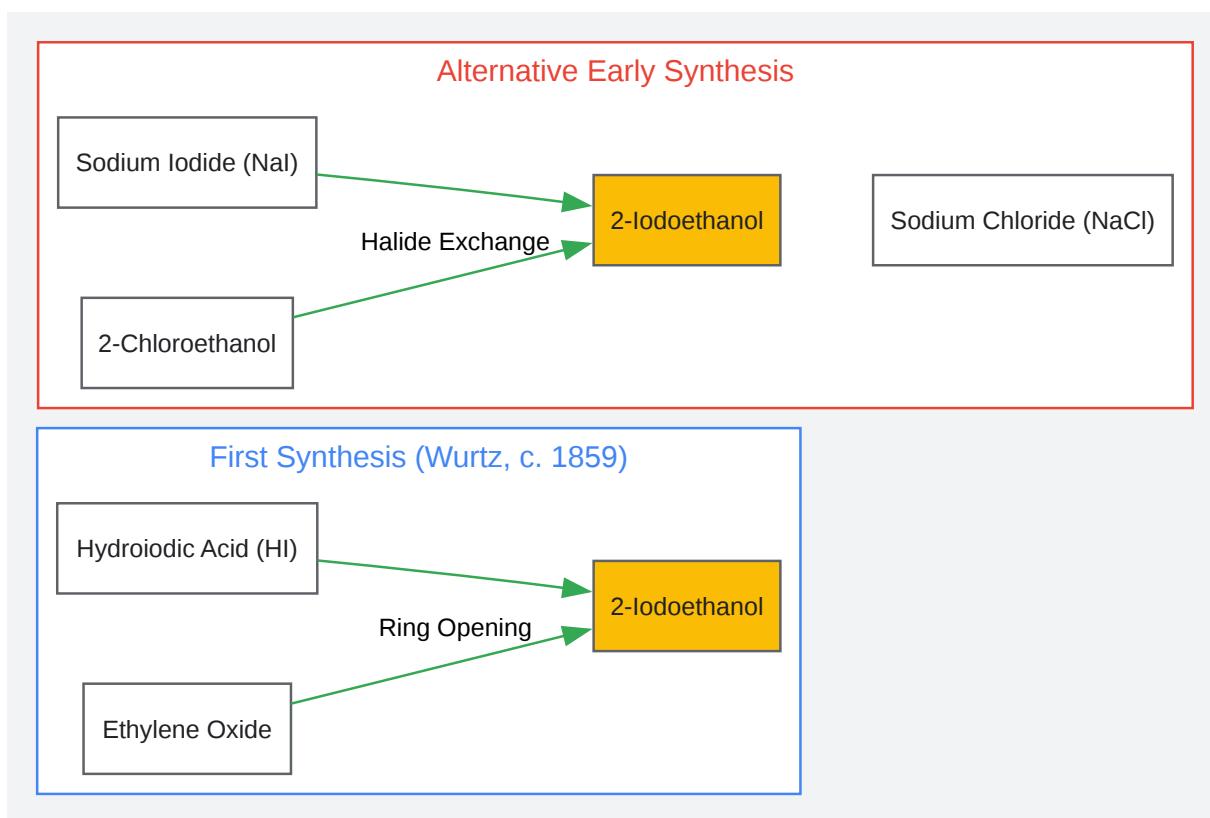
Physicochemical Properties

2-Iodoethanol is a colorless to yellow-brown liquid with a range of physical and chemical properties that make it a versatile reagent in organic synthesis. The following tables summarize its key quantitative data.

Property	Value	References
Molecular Formula	C ₂ H ₅ IO	[1]
Molecular Weight	171.97 g/mol	[2]
CAS Number	624-76-0	[2]
Appearance	Clear colorless to yellow-brown liquid	
Boiling Point	85 °C at 25 mmHg	[2]
Density	2.205 g/mL at 25 °C	[2]
Refractive Index (n ₂₀ /D)	1.572	[2]

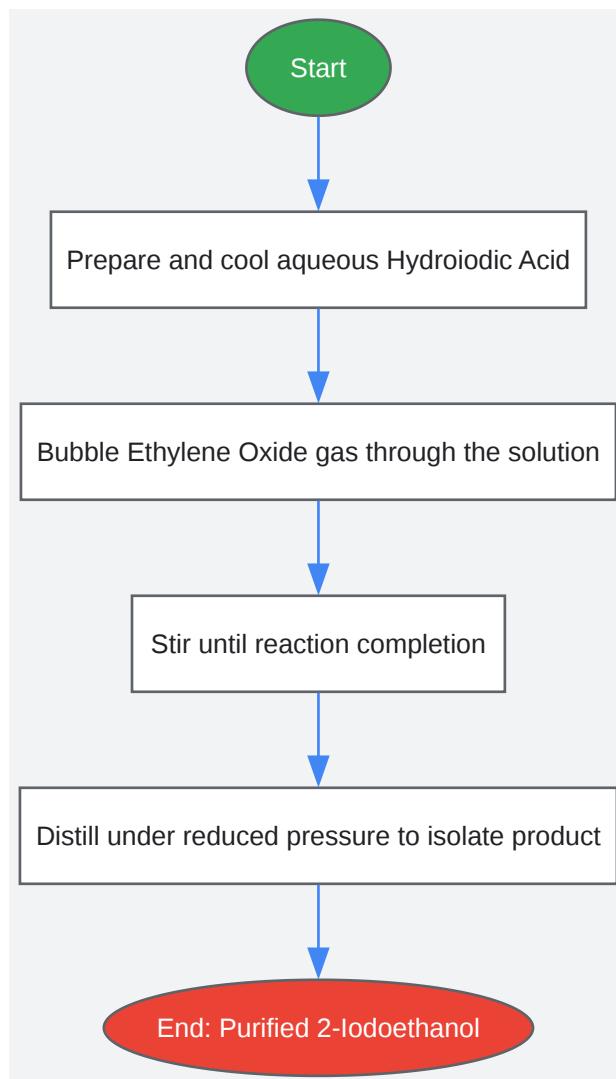
Experimental and Logical Diagrams

To visually represent the synthetic pathways and logical relationships discussed, the following diagrams have been generated using the DOT language.



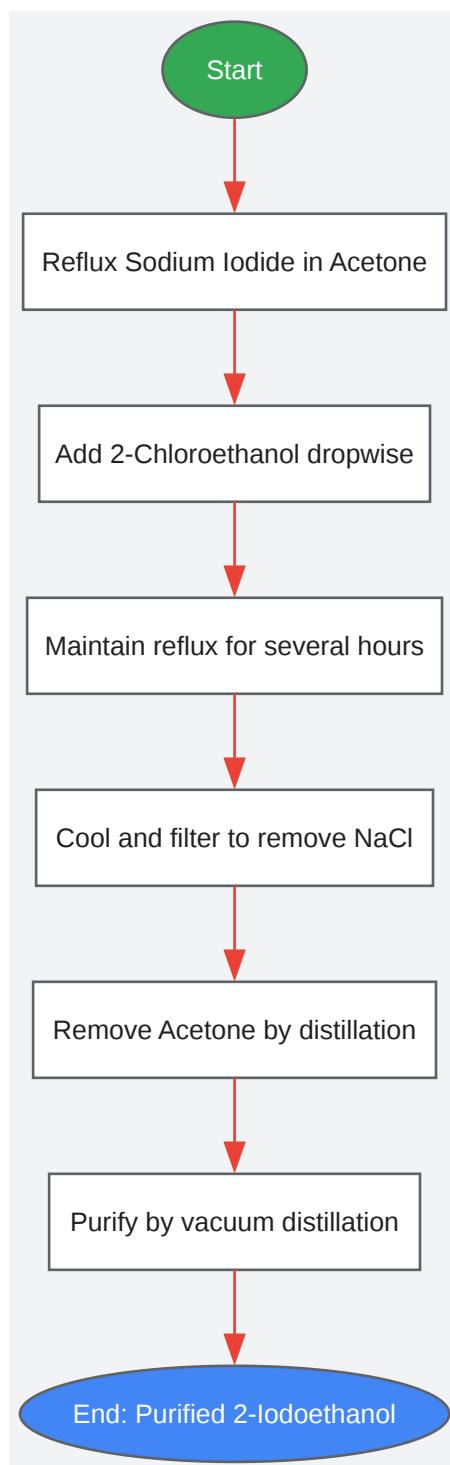
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Caption: Synthetic pathways to **2-Iodoethanol**.



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Caption: Workflow for the synthesis from ethylene oxide.



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Caption: Workflow for the synthesis from 2-chloroethanol.

Conclusion

The discovery and first synthesis of **2-iodoethanol** were pivotal moments in the early development of organic chemistry, stemming from the foundational work of Charles-Adolphe Wurtz on ethylene and its derivatives. The two primary early synthetic routes—the ring-opening of ethylene oxide with hydroiodic acid and the halide exchange from 2-chloroethanol—demonstrate the fundamental reactivity principles that continue to be relevant in modern organic synthesis. This guide has provided a detailed overview of the historical context, experimental procedures, and key properties of **2-iodoethanol**, offering a valuable resource for contemporary researchers building upon this rich chemical heritage.

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References

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